molecular formula C11H17N7O2 B8079388 tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate

tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate

Cat. No.: B8079388
M. Wt: 279.30 g/mol
InChI Key: PBDTWQWUVYJGDE-UHFFFAOYSA-N
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Description

tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl group and the hydrazino functional group in its structure suggests that it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents include hydrazine derivatives and pyridazine precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Hydrazino Group Addition: The hydrazino group is typically introduced through nucleophilic substitution reactions involving hydrazine or its derivatives.

    Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazino group can yield azo compounds, while hydrolysis of the carbamate group produces the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The triazolopyridazine core is known for its activity against various biological targets, making it a candidate for drug development. Studies have explored its potential as an anticancer, antiviral, and antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazolopyridazine core can interact with DNA or RNA, disrupting their function and leading to cell death in the case of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [(6-amino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
  • tert-Butyl [(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
  • tert-Butyl [(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate

Uniqueness

The uniqueness of tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate lies in its hydrazino functional group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it may offer enhanced interactions with biological targets due to the presence of the hydrazino group, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

tert-butyl N-[(6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N7O2/c1-11(2,3)20-10(19)13-6-9-16-15-8-5-4-7(14-12)17-18(8)9/h4-5H,6,12H2,1-3H3,(H,13,19)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDTWQWUVYJGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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